4-Bromo-2-hydroxy-6-methylbenzoic acid

Aryl hydrocarbon receptor AhR agonism luciferase reporter assay

Procure 4-bromo-2-hydroxy-6-methylbenzoic acid (CAS 2091785-59-8) to access a unique ortho-hydroxy-benzoic acid scaffold with three orthogonal reactive handles. The 4-bromo substituent enables on-demand diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings for parallel SAR exploration, while the 2-hydroxy-6-methyl core delivers sub-picomolar AhR agonism (EC50 0.03 nM) and potent GPR35 activity (EC50 18 nM). Non-brominated or regioisomeric analogs lack this synthetic versatility and show >100-fold weaker target engagement. Request a quote for 98% pure material, shipped under nitrogen at ambient temperature.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
Cat. No. B13645906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-hydroxy-6-methylbenzoic acid
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)O)O)Br
InChIInChI=1S/C8H7BrO3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12)
InChIKeyJHHJKKSCVQCCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-hydroxy-6-methylbenzoic Acid: CAS 2091785-59-8 Structural Identity and Physicochemical Baseline


4-Bromo-2-hydroxy-6-methylbenzoic acid (CAS 2091785-59-8) is a trisubstituted benzoic acid derivative bearing a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position . This substitution pattern yields a molecular formula of C8H7BrO3 with a molecular weight of 231.04 g/mol . The compound contains a carboxylic acid functional group ortho to a hydroxyl moiety, establishing an intramolecular hydrogen-bonding motif that differentiates its physicochemical behavior from para-substituted or non-ortho-hydroxy benzoic acid analogs [1]. Key baseline properties include a predicted pKa of approximately 2.61 (consistent with ortho-hydroxy benzoic acid derivatives) and solubility characteristics typical of halogenated aromatic carboxylic acids with limited aqueous solubility but favorable solubility in polar organic solvents such as ethanol and dichloromethane [1]. The bromine substituent provides a versatile synthetic handle for cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, while the carboxylic acid group enables amide and ester formation, establishing this compound as a functionalizable scaffold .

Why 4-Bromo-2-hydroxy-6-methylbenzoic Acid Cannot Be Substituted by Unbrominated or Regioisomeric Analogs


Generic substitution of 4-bromo-2-hydroxy-6-methylbenzoic acid with unbrominated analogs (e.g., 2-hydroxy-6-methylbenzoic acid, CAS 567-61-3) or regioisomeric bromo-hydroxy-methylbenzoic acids fundamentally alters both synthetic utility and biological recognition properties [1]. The bromine at the 4-position serves as an essential cross-coupling site that the unbrominated 2-hydroxy-6-methylbenzoic acid entirely lacks, eliminating access to C-C and C-N bond-forming reactions critical for downstream derivatization [1]. Regioisomeric analogs (e.g., 3-bromo-2-hydroxy-6-methylbenzoic acid or 5-bromo-2-hydroxy-4-methylbenzoic acid) present different electronic environments due to altered substituent positioning, which modifies both the intramolecular hydrogen-bonding network between the 2-hydroxyl and carboxylic acid groups and the Hammett substituent constants governing reactivity in electrophilic and nucleophilic aromatic substitution reactions [2][3]. In biological contexts, the 2-hydroxy-6-methyl scaffold with a 4-position halogen has been specifically identified as critical for low nanomolar inhibition potency against certain targets, while the non-halogenated parent compound shows substantially reduced activity [4]. These structural distinctions manifest in quantifiable differences in receptor binding, synthetic versatility, and spectroscopic properties that render simple analog substitution scientifically invalid.

Quantitative Differentiation Evidence for 4-Bromo-2-hydroxy-6-methylbenzoic Acid: Direct Comparative Data


Sub-Picomolar AhR Agonist Potency: 4-Bromo-2-hydroxy-6-methylbenzoic Acid vs. Benchmark AhR Ligands

4-Bromo-2-hydroxy-6-methylbenzoic acid demonstrates extraordinarily potent agonist activity at the aryl hydrocarbon receptor (AhR) with an EC50 of 0.0300 nM (30 pM) in a luciferase reporter gene assay using human recombinant HepG2-Lucia AhR cells incubated for 24 hours [1]. This sub-picomolar potency positions the compound among the most potent AhR agonists reported. For context, the structurally related AhR agonist series containing 2-hydroxy-6-methyl motifs (Compound 12a and analogs) consistently produce EC50 values in the 0.03–0.1 nM range, while endogenous ligands such as kynurenine and structurally distinct AhR modulators typically exhibit EC50 values in the micromolar to high nanomolar range [2][3]. In contrast, 2-hydroxy-6-methylbenzoic acid without the 4-bromo substituent shows substantially reduced AhR engagement, and regioisomers lacking the precise 2-hydroxy/6-methyl/4-bromo substitution pattern display EC50 values 2–4 orders of magnitude higher [2].

Aryl hydrocarbon receptor AhR agonism luciferase reporter assay nuclear receptor pharmacology

GPR35 Agonist Activity: Quantified EC50 Differentiation from Reference Agonists

4-Bromo-2-hydroxy-6-methylbenzoic acid exhibits agonist activity at human GPR35 receptor with an EC50 of 18 nM as measured by dynamic mass redistribution (DMR) assay in HT-29 cells endogenously expressing GPR35 [1]. This potency is comparable to the widely used GPR35 reference agonist zaprinast (EC50 ~5–20 nM depending on assay format) and is more potent than the endogenous GPR35 ligand kynurenic acid (EC50 ~200–500 nM) [2][3]. The structurally related 2-hydroxy-6-methylbenzoic acid lacking the 4-bromo substituent shows no detectable GPR35 agonism at concentrations up to 10 μM, demonstrating that the bromine atom at the 4-position is essential for receptor engagement and activation [2]. In parallel assays measuring β-arrestin recruitment to GPR35, compounds containing the 4-bromo-2-hydroxy-6-methylbenzoic acid core achieve EC50 values in the 8–18 nM range across CHO and HT-29 cell systems [3][4].

GPR35 orphan GPCR DMR assay β-arrestin recruitment

Synthetic Versatility: Bromine as a Cross-Coupling Handle Absent in Non-Halogenated Analogs

The 4-bromo substituent in 4-bromo-2-hydroxy-6-methylbenzoic acid serves as a direct entry point for palladium-catalyzed cross-coupling reactions that are impossible with non-halogenated analogs such as 2-hydroxy-6-methylbenzoic acid [1]. Specifically, the bromine at the 4-position enables Suzuki-Miyaura coupling with aryl- and heteroaryl boronic acids, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with primary and secondary amines [1][2]. Industrial process patents document the utility of bromo-substituted benzoic acids as key intermediates where the bromine acts as both a blocking group during functionalization and a leaving group for subsequent diversification steps [2]. In contrast, the non-brominated 2-hydroxy-6-methylbenzoic acid lacks this electrophilic site and requires de novo functionalization via directed ortho-metalation or electrophilic aromatic substitution—routes that afford different regioselectivity outcomes and narrower substrate scopes . The 4-position bromine also provides a distinct ¹H-NMR fingerprint, with the aromatic proton at the 5-position appearing as a meta-coupled doublet (J ~2–3 Hz) that is absent in unbrominated or 5-bromo regioisomers .

Suzuki-Miyaura coupling palladium catalysis C-C bond formation medicinal chemistry diversification

Acidity Modulation by Ortho-Hydroxy Intramolecular Hydrogen Bonding: pKa Differentiation from Para-Substituted Analogs

4-Bromo-2-hydroxy-6-methylbenzoic acid exhibits a predicted pKa of approximately 2.61, reflecting enhanced acidity relative to para-hydroxybenzoic acid derivatives and unsubstituted benzoic acid (pKa = 4.20) [1]. This ~1.6 log unit increase in acidity stems from intramolecular hydrogen bonding between the 2-hydroxyl hydrogen and the carbonyl oxygen of the carboxylic acid group, which stabilizes the carboxylate anion and lowers the free energy of deprotonation [2]. In comparison, 4-bromo-2-hydroxybenzoic acid (lacking the 6-methyl group) shows a similar pKa of ~2.5–2.7, whereas 4-bromo-3-hydroxybenzoic acid (meta-hydroxy) displays a pKa of ~3.8–4.0 due to the absence of intramolecular hydrogen bonding [2][3]. The 6-methyl group further modulates acidity through a weak electron-donating inductive effect that slightly increases pKa relative to the 6-unsubstituted analog (estimated ΔpKa ≈ +0.1–0.2 units), providing fine-tuning of protonation state at physiological pH that affects solubility, membrane permeability, and protein binding interactions [3]. The combination of 4-bromo (electron-withdrawing, -I effect) and 2-hydroxy (intramolecular H-bond donor) produces a uniquely positioned acidity profile that influences both synthetic reactivity (e.g., esterification rates, amide coupling efficiency) and biological partitioning behavior [4].

pKa intramolecular hydrogen bonding ortho effect benzoic acid acidity

2-Hydroxy-6-Methyl Scaffold in TAO Inhibition: Class-Level SAR with Quantified Potency Benchmarks

Analogs containing the 2-hydroxy-6-methyl scaffold have demonstrated single-digit nanomolar inhibition of TAO kinases (Thousand and One Amino Acid Kinases), representing the most potent 4-alkoxybenzoic acid derivatives reported to date [1][2]. The 2-hydroxy and 6-methyl groups appear essential for achieving low nanomolar TAO inhibition, suggesting analogous binding interactions with the TAO active site that are conserved across derivatives bearing this substitution pattern [1]. While 4-bromo-2-hydroxy-6-methylbenzoic acid itself has not been directly profiled against TAO kinases in published studies, the 4-bromo substituent provides a synthetic entry point for installing diverse 4-alkoxy or 4-aryl substituents that can further modulate TAO potency and selectivity [3]. In comparative SAR analysis, derivatives lacking the 6-methyl group show 10–100-fold reduced TAO inhibition, and compounds without the 2-hydroxyl group are essentially inactive (>1,000-fold reduction) [2]. This scaffold-specific potency contrast with analogs bearing alternative substitution patterns establishes the 2-hydroxy-6-methylbenzoic acid core as a privileged pharmacophore for TAO kinase inhibitor development [3].

TAO kinase kinase inhibition 2-hydroxy-6-methyl scaffold structure-activity relationship

Validated Research Applications for 4-Bromo-2-hydroxy-6-methylbenzoic Acid Based on Quantitative Evidence


AhR-Targeted Drug Discovery: High-Potency Tool Compound Development

Utilize 4-bromo-2-hydroxy-6-methylbenzoic acid as a sub-picomolar AhR agonist (EC50 = 0.0300 nM) for mechanism-of-action studies, assay validation, and as a starting scaffold for developing AhR-targeted therapeutics [1]. The compound's exceptional potency enables robust signal-to-noise ratios in luciferase reporter assays using HepG2-Lucia AhR cells, facilitating high-throughput screening campaigns and dose-response characterization of AhR signaling modulators [1]. The 4-bromo position provides a conjugation handle for installing fluorescent probes, biotin tags, or photoaffinity labels for target engagement studies without disrupting the core pharmacophore [2].

GPR35 Pharmacology: Functional Assay Development and Ligand Validation

Employ 4-bromo-2-hydroxy-6-methylbenzoic acid (EC50 = 18 nM in DMR assay) as a chemically tractable GPR35 agonist for functional characterization of this orphan GPCR in HT-29 and CHO-K1 cell systems [3]. The compound's potency, comparable to zaprinast but with distinct physiochemical properties and synthetic accessibility, enables orthogonal validation of GPR35-mediated β-arrestin recruitment, dynamic mass redistribution, and downstream signaling events [3][4]. Applications include receptor deorphanization efforts, biased signaling studies, and validation of GPR35 as a therapeutic target in inflammatory bowel disease, type 2 diabetes, and coronary artery disease [4].

Medicinal Chemistry Scaffold Diversification via Pd-Catalyzed Cross-Coupling

Use the 4-bromo substituent as a synthetic entry point for parallel library synthesis via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions [5]. The compound's three orthogonal functional handles—carboxylic acid (amide/ester formation), 2-hydroxyl (etherification/sulfonation), and 4-bromo (cross-coupling)—enable systematic SAR exploration across multiple vectors simultaneously [5]. This contrasts with non-halogenated analogs, which require separate synthetic routes for each diversification vector. Industrial process patents document the utility of bromo-substituted benzoic acids as key intermediates where the bromine serves both as a protecting/blocking group and as a leaving group for subsequent functionalization [5][6].

TAO Kinase Inhibitor Lead Optimization from Privileged 2-Hydroxy-6-Methyl Scaffold

Leverage the 2-hydroxy-6-methylbenzoic acid core as a privileged pharmacophore for TAO kinase inhibitor development, with established SAR demonstrating that this substitution pattern is essential for single-digit nanomolar potency [7][8]. The 4-bromo substituent enables installation of diverse 4-alkoxy, 4-aryl, or 4-amino substituents to modulate potency, selectivity, and pharmacokinetic properties while preserving the essential 2-hydroxy-6-methyl binding motif [7]. Analogs lacking the 6-methyl group or 2-hydroxyl group show 10–1,000-fold reductions in potency, underscoring the non-substitutability of this specific substitution pattern [8].

Quote Request

Request a Quote for 4-Bromo-2-hydroxy-6-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.